molecular formula C12H12ClN3O2 B213860 4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide

4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide

Cat. No. B213860
M. Wt: 265.69 g/mol
InChI Key: VYLHYFOKYUCPBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide, also known as JNJ-10229570, is a chemical compound that has been extensively researched for its potential therapeutic applications in various diseases. This compound belongs to the class of pyrazole carboxamides, which have been found to exhibit potent biological activities.

Mechanism of Action

4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide exerts its biological effects by inhibiting various enzymes and receptors. It has been found to inhibit the activity of fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition leads to an increase in the levels of endocannabinoids, which have been found to exhibit anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been found to exhibit antiproliferative effects in cancer cells, making it a promising candidate for cancer therapy. Additionally, 4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide has been found to exhibit neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide is its high yield during synthesis, making it a suitable candidate for further studies. Additionally, it exhibits potent biological effects, making it a promising candidate for drug development. However, one of the limitations of 4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide is its potential toxicity, which needs to be further studied before it can be used in clinical trials.

Future Directions

There are several future directions for the research on 4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide. One of the potential areas of research is its potential use in cancer therapy. Additionally, further studies are needed to determine its potential use in the treatment of neurological disorders. Further studies are also needed to determine its potential toxicity and safety for use in humans. Overall, 4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide is a promising candidate for drug development, and further research is needed to fully explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide involves the reaction of 4-chloropyrazole with 2-methoxybenzylamine followed by the addition of carboxylic acid. The reaction is catalyzed by a base and is carried out in a solvent system. The yield of the compound is reported to be high, making it a suitable candidate for further studies.

Scientific Research Applications

4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential therapeutic applications in various diseases. It has been found to exhibit potent inhibitory effects on various enzymes and receptors, making it a promising candidate for drug development. Some of the diseases that have been studied using 4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide include cancer, diabetes, and neurological disorders.

properties

Product Name

4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide

Molecular Formula

C12H12ClN3O2

Molecular Weight

265.69 g/mol

IUPAC Name

4-chloro-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C12H12ClN3O2/c1-18-10-5-3-2-4-8(10)6-14-12(17)11-9(13)7-15-16-11/h2-5,7H,6H2,1H3,(H,14,17)(H,15,16)

InChI Key

VYLHYFOKYUCPBM-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNC(=O)C2=C(C=NN2)Cl

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(C=NN2)Cl

Origin of Product

United States

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